molecular formula C10H8BrClN2O3S B13313850 5-(4-bromo-1H-pyrazol-1-yl)-2-methoxybenzene-1-sulfonyl chloride

5-(4-bromo-1H-pyrazol-1-yl)-2-methoxybenzene-1-sulfonyl chloride

Cat. No.: B13313850
M. Wt: 351.60 g/mol
InChI Key: WSEICCKMXOYOJL-UHFFFAOYSA-N
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Description

5-(4-Bromo-1H-pyrazol-1-yl)-2-methoxybenzene-1-sulfonyl chloride is a brominated pyrazole derivative featuring a sulfonyl chloride group and a methoxy-substituted benzene ring. The compound’s structure combines a pyrazole moiety (with a bromine atom at the 4-position) linked to a sulfonyl chloride group, which confers high reactivity for nucleophilic substitution reactions. This makes it valuable in medicinal chemistry for synthesizing sulfonamide-based drugs or as an intermediate in organic synthesis . The methoxy group at the 2-position of the benzene ring enhances solubility in polar solvents, while the sulfonyl chloride group enables facile functionalization.

Properties

Molecular Formula

C10H8BrClN2O3S

Molecular Weight

351.60 g/mol

IUPAC Name

5-(4-bromopyrazol-1-yl)-2-methoxybenzenesulfonyl chloride

InChI

InChI=1S/C10H8BrClN2O3S/c1-17-9-3-2-8(4-10(9)18(12,15)16)14-6-7(11)5-13-14/h2-6H,1H3

InChI Key

WSEICCKMXOYOJL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N2C=C(C=N2)Br)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Method A: Cyclization of Hydrazines with β-Ketoesters

  • Reactants:

    • Hydrazine hydrate
    • 1,3-Diketones (e.g., acetylacetone)
  • Procedure:

    • Hydrazine hydrate is added to a solution of the diketone in ethanol under reflux.
    • The mixture is heated to induce cyclization, forming the pyrazole ring.
    • The product is isolated by filtration, washed, and dried.
  • Reaction Conditions:

    • Temperature: Reflux (~80°C)
    • Time: 4-6 hours
    • Solvent: Ethanol or methanol

Method B: Direct Substitution on Pyrazole

  • For 4-bromo substitution:
    • Bromination of the pyrazole ring can be achieved via electrophilic aromatic substitution using N-bromosuccinimide (NBS) under controlled conditions.

Preparation of the Sulfonyl Chloride Intermediate

The sulfonyl chloride derivative is synthesized via sulfonation of the benzene ring, followed by chlorination.

Step 1: Sulfonation of Methyl-Substituted Benzene

  • Reactants:

    • 2-methylbenzene (toluene)
    • Chlorosulfonic acid
  • Procedure:

    • Toluene is cooled to 0°C.
    • Chlorosulfonic acid is added dropwise, maintaining temperature.
    • The mixture is stirred at 60°C for 10 hours to ensure complete sulfonation.
  • Notes:

    • Excess chlorosulfonic acid is used to favor monosulfonation.
    • The reaction mixture is poured onto ice to precipitate the sulfonic acid derivative.

Step 2: Conversion to Sulfonyl Chloride

  • Reactants:

    • The sulfonic acid derivative
    • Thionyl chloride
  • Procedure:

    • The sulfonic acid is suspended in thionyl chloride.
    • Refluxed at 60°C for 2 hours.
    • Excess thionyl chloride is removed under reduced pressure.
    • The residual product is purified by distillation or recrystallization.

Bromination of the Pyrazole

The pyrazole core is brominated selectively at the 4-position using NBS.

  • Procedure:

    • Dissolve the pyrazole in a suitable solvent such as acetonitrile.
    • Add NBS and a radical initiator like azobisisobutyronitrile (AIBN).
    • Stir under reflux at 80°C for 4-6 hours.
    • Purify via column chromatography.
  • Outcome:

    • Formation of 4-bromo-1H-pyrazole with high regioselectivity.

Coupling of Pyrazole with Sulfonyl Chloride

The key step involves nucleophilic substitution of the sulfonyl chloride with the pyrazole derivative to form the sulfonamide linkage.

Reaction Conditions:

  • Reagents:

    • Pyrazole sulfonyl chloride
    • Nucleophilic amine (e.g., methylated benzene derivative)
    • Base: Potassium tert-butoxide or DIPEA (N,N-Diisopropylethylamine)
    • Solvent: Dichloromethane (DCM)
  • Procedure:

    • Dissolve the pyrazole sulfonyl chloride in DCM under nitrogen atmosphere.
    • Add the amine derivative and base.
    • Stir at room temperature for 16 hours.
    • Monitor progress via thin-layer chromatography.
    • Quench with water, extract organic layer, dry over sodium sulfate.
    • Purify by column chromatography.

Summary Data Table of Key Reaction Conditions

Step Reagents Solvent Temperature Time Yield (%) Notes
Pyrazole synthesis Hydrazine + diketone Ethanol Reflux (~80°C) 4-6h 75-85 Cyclization of hydrazine with diketone
Sulfonation Chlorosulfonic acid Ice-cooled 0°C to 60°C 10h 70-80 Monosulfonation of methylbenzene
Chlorination Thionyl chloride Reflux 60°C 2h 85-90 Conversion to sulfonyl chloride
Bromination NBS Acetonitrile Reflux (~80°C) 4-6h 80-85 Selective bromination at 4-position
Coupling Sulfonyl chloride + amine DCM Room temp 16h 65-75 Formation of sulfonamide linkage

Notes and Considerations

  • Reaction Monitoring: Thin-layer chromatography and LC-MS are essential for tracking reaction progress.
  • Purification: Column chromatography with suitable eluents (e.g., ethyl acetate/hexanes) ensures high purity.
  • Safety Precautions: Handling chlorosulfonic acid and thionyl chloride requires appropriate protective equipment due to their corrosive nature.
  • Yield Optimization: Use of anhydrous conditions and inert atmospheres (nitrogen or argon) enhances yields and minimizes side reactions.

Chemical Reactions Analysis

Types of Reactions

5-(4-bromo-1H-pyrazol-1-yl)-2-methoxybenzene-1-sulfonyl chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

    Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Debrominated Products: Formed through reduction reactions.

Comparison with Similar Compounds

(a) 5-(Methoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride

  • Structural Differences : Replaces the benzene ring with a methoxymethyl-substituted pyrazole. The sulfonyl chloride is directly attached to the pyrazole’s 4-position.
  • The methoxymethyl group may increase steric hindrance compared to the planar methoxybenzene in the target compound .
  • Applications : Likely used in alkylation reactions due to the propyl group.

(b) 2-(4-Bromo-1H-pyrazol-1-yl)pyridine

  • Structural Differences : Substitutes the benzene ring with pyridine. The sulfonyl chloride group is absent, limiting its utility in sulfonylation reactions.
  • No sulfonyl chloride limits its role as a synthetic intermediate .
  • Commercial Availability : Available at >98% purity (CAS RN: Unspecified in ) .

(c) 4-Bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one

  • Structural Differences : Features a dihydro-pyrazol-3-one core with dual bromine substituents (4-bromo and 5-bromomethyl). The 4'-chlorophenyl group introduces halogen diversity.
  • Synthesis : Prepared via Procedure A4, yielding LC/MS data (m/z 381 [M+H]+), indicating a molecular weight ~380 Da, significantly higher than the target compound (MW ~336 Da) .
  • Applications: Potential as a bifunctional alkylating agent due to the bromomethyl group.

Reactivity and Stability

  • Sulfonyl Chloride Group : The target compound’s sulfonyl chloride is more reactive than sulfonamides (e.g., N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide in ). The latter’s sulfur is bonded to a pyrimidine-thioether, reducing electrophilicity .
  • Bromine Reactivity : The 4-bromo substituent on pyrazole is less sterically hindered than in 5-Bromo-4-(4-bromo-1H-pyrazol-1-yl)pyrimidine (), where bromine on pyrimidine may participate in cross-coupling reactions.

Commercial and Industrial Relevance

  • Stability Concerns : Pyrazole-sulfonyl chlorides (e.g., 5-(methoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride) are often discontinued due to hydrolytic instability, suggesting similar challenges for the target compound .

Biological Activity

5-(4-bromo-1H-pyrazol-1-yl)-2-methoxybenzene-1-sulfonyl chloride is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores the biological activity of this compound, synthesizing findings from various studies and research articles.

Chemical Overview

  • Molecular Formula : C₁₀H₈BrClN₂O₃S
  • Molecular Weight : 351.60 g/mol
  • CAS Number : 1421604-03-6

This compound features a sulfonyl chloride functional group, which is known for its reactivity in organic synthesis and potential biological applications. The presence of the brominated pyrazole moiety may enhance its interaction with biological targets, leading to various pharmacological effects.

Biological Activities of Pyrazole Derivatives

The pyrazole ring is recognized for its diverse biological activities. Many derivatives exhibit significant pharmacological properties, including:

  • Anti-inflammatory : Compounds containing the pyrazole structure have been shown to inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .
  • Analgesic : Some pyrazole derivatives demonstrate pain-relieving properties comparable to established analgesics .
  • Antimicrobial : Research indicates that certain pyrazole compounds possess antibacterial and antifungal activities, making them relevant in the development of new antimicrobial agents .

1. Anti-inflammatory Activity

A study synthesized various pyrazole derivatives and evaluated their anti-inflammatory effects. Notably, certain compounds exhibited up to 85% inhibition of tumor necrosis factor (TNF-α) at specific concentrations, indicating strong anti-inflammatory potential .

2. Antimicrobial Properties

Research on a series of pyrazole derivatives revealed that some compounds showed significant activity against common bacterial strains such as E. coli and S. aureus. One derivative demonstrated comparable efficacy to standard antibiotics like ampicillin . The structural modifications, including the presence of sulfonyl groups, were crucial for enhancing antimicrobial activity.

3. Enzyme Inhibition

Several studies have highlighted the role of pyrazole derivatives as inhibitors of enzymes such as monoamine oxidase (MAO). For instance, a derivative was found to inhibit both MAO-A and MAO-B isoforms effectively, suggesting potential applications in treating neurological disorders .

Comparative Analysis with Similar Compounds

The following table provides a comparison between this compound and other related compounds:

Compound NameCAS NumberUnique Features
4-(1H-Pyrazol-1-yl)benzenesulfonyl chloride288148-34-5Lacks bromination; simpler structure
1-Methyl-1H-pyrazole-4-sulfonyl chloride89501-90-6Methyl group instead of bromine
5-(4-Bromo-pyrazol-1-yl)-2-methoxybenzene-sulfonyl chloride1421604-03-6Contains methoxy group; potential for enhanced biological activity

This comparison highlights the unique structural features of this compound that may contribute to its distinct biological activities.

Q & A

[Basic] What are the standard synthetic routes for 5-(4-bromo-1H-pyrazol-1-yl)-2-methoxybenzene-1-sulfonyl chloride?

Methodological Answer:
The synthesis typically involves a multi-step process:

Sulfonation : Reacting the pyrazole precursor with chlorosulfonic acid or sulfur trioxide to introduce the sulfonyl chloride group.

Solvent Selection : Use polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) to stabilize intermediates and facilitate reaction kinetics .

Temperature Control : Maintain temperatures between 0–5°C during sulfonation to minimize side reactions.

Purification : Column chromatography or recrystallization is employed to isolate the product.

[Basic] Which spectroscopic and analytical methods are recommended for characterizing this compound?

Methodological Answer:
Key techniques include:

  • IR Spectroscopy : To confirm functional groups (e.g., sulfonyl chloride S=O stretches at ~1370–1350 cm⁻¹ and 1170–1150 cm⁻¹) .
  • NMR (¹H/¹³C) : To verify substituent positions on the benzene and pyrazole rings (e.g., methoxy protons at δ ~3.8–4.0 ppm) .
  • Mass Spectrometry (HRMS) : For molecular ion validation and isotopic pattern matching (e.g., bromine’s 1:1 isotopic signature) .
  • X-ray Crystallography : To resolve ambiguities in stereochemistry or bonding, as demonstrated in structurally related sulfonyl chlorides .

[Advanced] How can researchers resolve contradictions in spectroscopic data during characterization?

Methodological Answer:
Contradictions (e.g., unexpected NMR splitting or IR shifts) may arise from impurities or tautomerism. Strategies include:

Comparative Analysis : Cross-reference with analogous compounds (e.g., brominated pyrazole derivatives) to identify expected patterns .

Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to assign overlapping signals .

Computational Modeling : Compare experimental IR/NMR data with DFT-calculated spectra to validate structural hypotheses .

[Advanced] What strategies optimize the sulfonation step in synthesis?

Methodological Answer:
Optimization focuses on:

Reagent Stoichiometry : Use a 1.2–1.5 molar excess of chlorosulfonic acid to ensure complete conversion .

Solvent Effects : DCM enhances solubility of intermediates, while DMF improves reaction rates .

Catalytic Additives : Small amounts of pyridine can neutralize HCl byproducts, preventing decomposition .

[Basic] What are the stability considerations for this sulfonyl chloride?

Methodological Answer:
Sulfonyl chlorides are moisture-sensitive. Best practices include:

  • Storage : Under inert atmosphere (argon) at –20°C in amber vials .
  • Handling : Use anhydrous solvents and gloveboxes to prevent hydrolysis to sulfonic acids .

[Advanced] How to design experiments to study its reactivity with nucleophiles?

Methodological Answer:

Kinetic Studies : Monitor reactions with amines/thiols using HPLC or TLC to track substitution rates .

Solvent Screening : Test reactivity in aprotic (e.g., THF) vs. protic (e.g., ethanol) solvents to assess solvent effects .

Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O-water) to confirm displacement pathways .

[Advanced] How does the bromo-pyrazole substituent influence electronic properties?

Methodological Answer:
The bromine atom:

  • Electron-Withdrawing Effect : Reduces electron density on the pyrazole ring, enhancing electrophilicity of the sulfonyl chloride group .
  • Steric Effects : Bulky substituents may hinder nucleophilic attack at the sulfur center, as shown in crystallographic studies of related thiazole derivatives .

[Basic] What are the common impurities during synthesis, and how are they removed?

Methodological Answer:
Common impurities include:

  • Unreacted Pyrazole Precursor : Detected via TLC (Rf ~0.5 in ethyl acetate/hexane) and removed by silica gel chromatography .
  • Hydrolysis Byproducts : Sulfonic acids form if moisture is present; use molecular sieves or activated alumina during synthesis .

[Advanced] How to analyze its potential as a sulfonating agent in peptide chemistry?

Methodological Answer:

Model Reactions : React with amino acids (e.g., glycine) and quantify sulfonated products via LC-MS .

pH Optimization : Test reactivity at pH 7–9 (common for amine nucleophilicity) .

Competitive Studies : Compare sulfonation efficiency with commercial agents (e.g., dansyl chloride) .

[Advanced] What computational methods predict its reactivity in different solvents?

Methodological Answer:

Solvent Parameterization : Use COSMO-RS to calculate solvation free energies and polarity effects .

Reactivity Descriptors : Compute Fukui indices (DFT) to identify electrophilic sites susceptible to nucleophilic attack .

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